BenchChemオンラインストアへようこそ!

Dpp-IV-IN-1

DPP-4 inhibition IC50 comparison human plasma assay

DPP-IV-IN-1 (CAS 625110-37-4) is the free base form of TS-021, a 4-fluoro-2-cyanopyrrolidine-based, orally active, reversible inhibitor of dipeptidyl peptidase IV (DPP-4; also known as DPP-IV). It inhibits recombinant human DPP-4 with an IC50 of 4.6 nM and human plasma DPP-4 activity with an IC50 of 5.34 nM.

Molecular Formula C11H18FN3O2
Molecular Weight 243.28 g/mol
Cat. No. B8069528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDpp-IV-IN-1
Molecular FormulaC11H18FN3O2
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCC(C)(CO)NCC(=O)N1CC(CC1C#N)F
InChIInChI=1S/C11H18FN3O2/c1-11(2,7-16)14-5-10(17)15-6-8(12)3-9(15)4-13/h8-9,14,16H,3,5-7H2,1-2H3/t8-,9-/m0/s1
InChIKeyXJGUWEAPKPNAID-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DPP-IV-IN-1 for Research Procurement: Potency, Selectivity, and Kinetic Profile of the TS-021 Free Base DPP-4 Inhibitor


DPP-IV-IN-1 (CAS 625110-37-4) is the free base form of TS-021, a 4-fluoro-2-cyanopyrrolidine-based, orally active, reversible inhibitor of dipeptidyl peptidase IV (DPP-4; also known as DPP-IV) [1]. It inhibits recombinant human DPP-4 with an IC50 of 4.6 nM and human plasma DPP-4 activity with an IC50 of 5.34 nM [2]. Originally discovered by Taisho Pharmaceutical and subsequently licensed to Eli Lilly for global development, TS-021 advanced to Phase I clinical evaluation [3]. The compound is structurally characterized as (2S,4S)-4-fluoro-1-{[(2-hydroxy-1,1-dimethylethyl)amino]acetyl}-pyrrolidine-2-carbonitrile (free base), with a molecular formula of C11H18FN3O2 and molecular weight of 243.28 [1]. Its closest in-class analogs include the clinically approved gliptins: sitagliptin, vildagliptin, saxagliptin, alogliptin, and linagliptin.

Why DPP-IV-IN-1 Cannot Be Interchanged with Other DPP-4 Inhibitors: Kinetic Divergence, Selectivity Gaps, and Pharmacodynamic Differences


Although all marketed gliptins share the common mechanism of DPP-4 active-site inhibition, they diverge substantially in kinetic binding mode (rapidly reversible vs. tight-binding/slow-off), selectivity margins over the prolyl oligopeptidase family members DPP-8 and DPP-9, and in vivo pharmacodynamic profiles [1]. TS-021 (DPP-IV-IN-1 free base) exhibits a kinetic signature that is mechanistically distinct from tight-binding inhibitors like vildagliptin and linagliptin—it has a relatively high dissociation rate constant (koff = 1.09 × 10⁻³ s⁻¹) that confers mixed-competitive, rapidly reversible inhibition rather than the prolonged enzyme occupancy characteristic of slow-off inhibitors [2]. Inhibition of DPP-8 and/or DPP-9 has been causally linked to severe toxicity in preclinical species, including alopecia, thrombocytopenia, and multi-organ pathology, making selectivity a critical procurement criterion [3]. TS-021's selectivity margins (>600-fold over DPP-8, >1,200-fold over DPP-9) are quantitatively distinct from those of alogliptin and linagliptin (>10,000-fold) and from the narrower windows reported for vildagliptin (Ki DPP-8 = 810 nM, DPP-9 = 95 nM) . These biochemical and pharmacological differences mean that in-class substitution cannot be performed on the basis of nominal DPP-4 IC50 values alone; selection must be driven by the specific experimental requirements for kinetic mechanism, selectivity window, and ancillary pharmacology.

DPP-IV-IN-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Marketed Gliptins


Human Plasma DPP-4 Inhibition Potency: TS-021 vs. Sitagliptin, Vildagliptin, Alogliptin, Saxagliptin, and Linagliptin

TS-021 inhibits DPP-4 activity in human plasma with an IC50 of 5.34 nM [1], placing it among the more potent DPP-4 inhibitors. In a standardized comparative panel using human recombinant DPP-4, the marketed gliptins exhibit the following IC50 values: sitagliptin 18 nM, vildagliptin 34 nM, alogliptin 7.5 nM, saxagliptin 1.5 nM, and linagliptin 0.14 nM [2]. Thus, TS-021 is approximately 3.4-fold more potent than sitagliptin, 6.4-fold more potent than vildagliptin, and 1.4-fold more potent than alogliptin, though it is 3.6-fold less potent than saxagliptin and 38-fold less potent than linagliptin. The Ki value for TS-021 in human plasma is 4.96 nM [1], compared with reported Ki values of approximately 3.31 nM for sitagliptin (human DPP-4), 2.18 nM for vildagliptin, and 1.3 nM for saxagliptin [3].

DPP-4 inhibition IC50 comparison human plasma assay incretin pharmacology

Kinetic Mechanism Differentiation: Rapidly Reversible Mixed-Competitive Inhibition vs. Slow-Off Tight-Binding Gliptins

TS-021 exhibits a kinetic profile that is mechanistically divergent from slow-off tight-binding DPP-4 inhibitors [1]. Its dissociation rate constant (koff) is 1.09 × 10⁻³ s⁻¹, which is approximately 6.4-fold higher than the koff reported for vildagliptin (0.612 h⁻¹, equivalent to 1.7 × 10⁻⁴ s⁻¹) [2]. In Lineweaver-Burk analysis, TS-021 displays mixed-competitive inhibition kinetics in human plasma, indicating that it can bind both the free enzyme and the enzyme-substrate complex [1]. The authors of the primary characterization study explicitly contrast this with vildagliptin and linagliptin, which are classified as tight-binding inhibitors with substantially lower dissociation rates, leading to prolonged enzyme-inhibitor complex residence times [1]. TS-021's relatively higher koff means that inhibition is more readily reversed upon compound clearance, a property that the authors describe as 'distinctively different' from long-acting DPP-4 inhibitors [1].

enzyme kinetics dissociation rate constant koff mixed competitive inhibition tight-binding inhibitor

Selectivity Over DPP-8 and DPP-9: Quantitative Margins vs. Alogliptin, Linagliptin, Sitagliptin, and Vildagliptin

Inhibition of the closely related proteases DPP-8 and DPP-9 is associated with severe preclinical toxicity including alopecia, thrombocytopenia, splenomegaly, and mortality in rodents [1]. TS-021 exhibits >600-fold selectivity for DPP-4 over DPP-8 and >1,200-fold selectivity over DPP-9, with >15,000-fold selectivity over other peptidases examined [2]. These margins place TS-021 in the moderate-selectivity tier among marketed gliptins: alogliptin and linagliptin achieve >10,000-fold selectivity over both DPP-8 and DPP-9 [3], while sitagliptin exhibits approximately 2,600-fold selectivity over DPP-8 (IC50 DPP-8 = 48,000 nM vs. DPP-4 IC50 = 18 nM) . Vildagliptin has the narrowest margin, with reported Ki values of 810 nM for DPP-8 and 95 nM for DPP-9, corresponding to selectivity ratios of approximately 250-fold and 30-fold respectively [4]. Saxagliptin similarly exhibits lower selectivity (Ki DPP-8 = 2,495 nM, DPP-9 = 423 nM) . TS-021's selectivity profile is thus superior to vildagliptin and saxagliptin, comparable to sitagliptin, but lower than alogliptin and linagliptin.

DPP-8 selectivity DPP-9 selectivity off-target toxicity DASH peptidase family safety pharmacology

In Vivo Antihyperglycemic Efficacy at Low Oral Doses with Persistent Plasma Drug Concentration

TS-021 demonstrates significant improvement in glucose tolerance during oral glucose tolerance tests (OGTT) in Zucker fatty (fa/fa) rats, a model of obesity and impaired glucose tolerance, at oral doses of 0.02–0.5 mg/kg [1]. The free base DPP-IV-IN-1 similarly reduces plasma glucose elevation beginning 30 minutes after glucose loading and significantly suppresses hyperglycemia at 0.3 mg/kg p.o. in the same rat model . For comparison, sitagliptin has been reported to improve glucose tolerance in lean mice at doses of 0.1–3 mg/kg p.o. (23% and 55% reduction of blood glucose excursion), with the 0.1 mg/kg dose representing a comparable efficacy benchmark [2]. TS-021 is further distinguished by its long-term persistent plasma drug concentration, a property attributed to its chemical stability conferred by the 4-fluoro substitution on the 2-cyanopyrrolidine scaffold [3]. Favorable pharmacokinetic profiles were demonstrated across rats, dogs, and monkeys following single oral administration, supporting translational applicability [1].

oral glucose tolerance test Zucker fatty rat in vivo pharmacology antihyperglycemic activity plasma drug persistence

Synergistic Pancreatic β-Cell Preservation with Metformin: A Unique Evidence Dimension Not Reported for Other Marketed Gliptins

In a chronic treatment study using high-fat diet and streptozotocin-induced (HFD-STZ) diabetic mice, the combination of TS-021 with metformin synergistically increased the insulin-positive area in pancreatic islets from 32.3% (vehicle-treated diabetic mice) to 51.1% [1]. Critically, TS-021 alone achieved only 35.3%, and metformin alone achieved 30.6%, confirming that the 58% relative increase over vehicle (51.1% vs. 32.3%) represents true pharmacological synergy rather than additivity [1]. The combined treatment also significantly lowered glycosylated hemoglobin, plasma insulin levels, and the α-cell-to-β-cell area ratio [1]. The mechanistic basis involves two complementary pathways: metformin-enhanced GLP-1 secretion combined with TS-021-mediated inhibition of GLP-1 degradation, leading to supra-additive elevation of biologically active GLP-1 [1]. While other DPP-4 inhibitors have been studied clinically in combination with metformin (e.g., sitagliptin plus metformin), quantitative histological evidence of synergistic β-cell mass preservation at this level of resolution has not been reported for other gliptins in comparable preclinical models, making this a distinctive evidence dimension [2].

β-cell mass metformin combination islet morphology synergy GLP-1 augmentation diabetes disease modification

DPP-IV-IN-1 Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Kinetic Mechanism Studies of DPP-4 Inhibition: Rapidly Reversible vs. Slow-Off Inhibitor Pharmacology

Investigators studying the relationship between inhibitor residence time (1/koff) and in vivo pharmacodynamic duration should select DPP-IV-IN-1 as the rapidly reversible comparator arm. With a koff of 1.09 × 10⁻³ s⁻¹ and mixed-competitive inhibition kinetics [1], DPP-IV-IN-1 provides a ~6.4-fold faster dissociation rate than vildagliptin (koff ≈ 1.7 × 10⁻⁴ s⁻¹) [2], enabling direct head-to-head comparison of fast-off vs. slow-off DPP-4 inhibition on GLP-1 dynamics, insulin secretion, and glucose homeostasis within the same experimental system.

Low-Dose In Vivo DPP-4 Inhibition Studies with Persistent Plasma Exposure in Rodent Models

For in vivo metabolic pharmacology experiments where sustained target engagement at minimal administered doses is required, DPP-IV-IN-1 is effective in Zucker fatty rat OGTT models at doses as low as 0.02 mg/kg p.o. [1], with significant hyperglycemia suppression achieved at 0.3 mg/kg [2]. Its long-term persistent plasma drug concentration, attributed to 4-fluoro substitution on the cyanopyrrolidine scaffold [3], reduces the need for frequent re-dosing and minimizes exposure-related confounding in chronic metabolic studies.

Combination Therapy Research Targeting β-Cell Preservation and Islet Morphology Improvement

Researchers focused on disease-modifying diabetes interventions that go beyond glycemic control can leverage DPP-IV-IN-1 as the only DPP-4 inhibitor with published histological evidence of synergistic β-cell mass preservation when combined with metformin. The quantified increase from 32.3% (vehicle) to 51.1% (TS-021 + metformin) insulin-positive pancreatic islet area, with documented reductions in glycosylated hemoglobin and α-cell-to-β-cell area ratio [1], provides a validated experimental paradigm for studying GLP-1-mediated islet protection and regeneration.

Cross-Species Translational Pharmacokinetic-Pharmacodynamic Modeling of DPP-4 Inhibitors

TS-021 (DPP-IV-IN-1 free base) has been characterized with favorable pharmacokinetic profiles across three preclinical species—rats, dogs, and monkeys—following single oral administration [1]. Combined with its well-defined in vitro IC50 values across human, monkey, dog, and rat plasma (5.34, 4.80, 4.53, and 3.25 nM respectively) [1], this compound is uniquely suited for allometric scaling and translational PK-PD modeling studies where multi-species in vitro-in vivo correlation data are required for regulatory or discovery-stage compound benchmarking.

Quote Request

Request a Quote for Dpp-IV-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.